molecular formula C11H13NO2S B8341220 1-(2-Isothiocyanatoethyl)-3,5-dimethoxybenzene

1-(2-Isothiocyanatoethyl)-3,5-dimethoxybenzene

Cat. No.: B8341220
M. Wt: 223.29 g/mol
InChI Key: SWIWHSIWNOQTAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Isothiocyanatoethyl)-3,5-dimethoxybenzene is a useful research compound. Its molecular formula is C11H13NO2S and its molecular weight is 223.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

1-(2-isothiocyanatoethyl)-3,5-dimethoxybenzene

InChI

InChI=1S/C11H13NO2S/c1-13-10-5-9(3-4-12-8-15)6-11(7-10)14-2/h5-7H,3-4H2,1-2H3

InChI Key

SWIWHSIWNOQTAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CCN=C=S)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.0 mL (1.0 g, 5.5 mmol) of 2-(3,5-dimethoxyphenyl)ethanamine (8) in 30 mL of THF was added dropwise 2.5 mL (1.8 g, 18.2 mmol) of triethylamine at 0° C. After stirring for 5 min, a solution of 420 mg (5.52 mmol) of carbon disulfide in 5 mL of THF was added dropwise at 0° C. The resulting solution was slowly warmed to room temperature, stirred for 1.5 h and then cooled to 0° C. To the reaction mixture was added 1.16 g (6.07 mmol) of tosyl chloride in one portion and solution stirred at room temperature for an additional hour. The reaction was quenched by slowly adding 30 mL of saturated NH4Cl(aq). The layers were separated and the aqueous phase was extracted once with ethyl acetate. The combined organic layers were dried (Na2SO4) and concentrated in vacuo. The residue was taken up in methylene chloride and filtered through a plug of silica gel (eluted with methylene chloride) and concentrated in vacuo to afford 1.2 g (100%) of 9 as a colorless oil: 1H NMR (400 MHz, CDCl3) δ 6.37 (s, 3H), 3.80 (s, 6H), 3.71 (t, J=7.0 Hz, 2H), 2.92 (t, J=7.0 Hz, 2H).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1.16 g
Type
reactant
Reaction Step Three
Name
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.